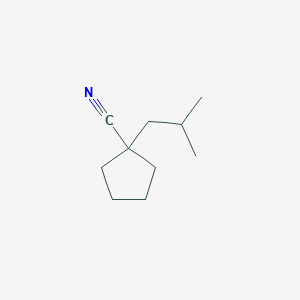
1-(2-Methylpropyl)cyclopentane-1-carbonitrile
描述
1-(2-Methylpropyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C10H17N and a molecular weight of 151.25 g/mol It is a nitrile derivative of cyclopentane, characterized by the presence of a nitrile group (-CN) attached to a cyclopentane ring, with an additional 2-methylpropyl substituent
准备方法
The synthesis of 1-(2-Methylpropyl)cyclopentane-1-carbonitrile typically involves the reaction of cyclopentanone with 2-methylpropylamine, followed by dehydration to form the nitrile group. The reaction conditions often include the use of a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to facilitate the formation of the nitrile group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
1-(2-Methylpropyl)cyclopentane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
科学研究应用
1-(2-Methylpropyl)cyclopentane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-(2-Methylpropyl)cyclopentane-1-carbonitrile depends on its specific application and the molecular targets involved. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
1-(2-Methylpropyl)cyclopentane-1-carbonitrile can be compared with other nitrile derivatives of cyclopentane, such as:
Cyclopentanecarbonitrile: Lacks the 2-methylpropyl substituent, resulting in different chemical and physical properties.
1-(2-Methylpropyl)cyclopentane: Similar structure but without the nitrile group, leading to different reactivity and applications.
生物活性
1-(2-Methylpropyl)cyclopentane-1-carbonitrile, also known as C10H17N, is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This document aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H17N
- Molecular Weight : 151.25 g/mol
- CAS Number : 1384583-59-8
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various physiological processes. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby altering biochemical reactions essential for cellular function.
- Receptor Modulation : It is hypothesized that the compound could bind to specific receptors, influencing signal transduction pathways critical for cellular communication and response.
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens, although detailed mechanisms remain to be elucidated.
Biological Activity Data
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. A study conducted on various microbial strains highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were found to vary depending on the strain, suggesting a broad spectrum of activity.
Enzyme Interaction Studies
Investigations into the enzyme inhibition capabilities of this compound have shown promising results. For instance, it has been tested against enzymes critical for bacterial survival, demonstrating potential as a lead compound for developing new antimicrobial agents.
Receptor Binding Assays
In vitro studies have also explored the binding affinity of this compound to specific receptors associated with inflammatory responses. These assays revealed that the compound could modulate receptor activity, indicating potential therapeutic applications in inflammatory diseases.
属性
IUPAC Name |
1-(2-methylpropyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-9(2)7-10(8-11)5-3-4-6-10/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNHGAWYLMGYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















